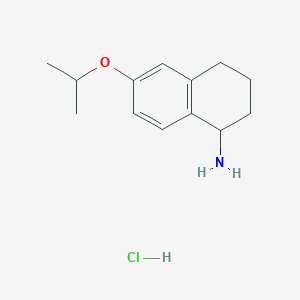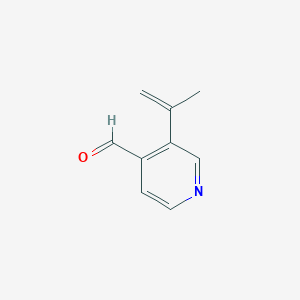
2-(1,4-Diazepan-1-yl)-2-methylpropanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Diazepan-1-yl)-2-methylpropanoic acid hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazepan-1-yl)-2-methylpropanoic acid hydrochloride typically involves the formation of the diazepane ring followed by the introduction of the propanoic acid moiety. One common method involves the reductive amination of a suitable precursor, such as an aminoketone, using imine reductase enzymes. This method allows for the formation of chiral diazepanes with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing biocatalysts to achieve high yields and purity. The use of enzymatic methods is preferred due to their efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the diazepane ring or the propanoic acid moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive amination typically uses imine reductase enzymes or chemical reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(1,4-Diazepan-1-yl)-2-methylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,4-diazepan-1-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate: This compound is structurally similar and shares some chemical properties.
1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride: Another related compound with potential pharmaceutical applications.
Uniqueness
2-(1,4-Diazepan-1-yl)-2-methylpropanoic acid hydrochloride is unique due to its specific structure, which allows for distinct interactions with biological targets. Its chiral nature and the ability to undergo various chemical modifications make it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H19ClN2O2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,8(12)13)11-6-3-4-10-5-7-11;/h10H,3-7H2,1-2H3,(H,12,13);1H |
InChI Key |
TVFQOJZLWURGRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)N1CCCNCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B15308612.png)
![ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B15308620.png)


![2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B15308634.png)


![{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)




![1',4'-Dihydro-2'h-spiro[piperidine-4,3'-quinoline]](/img/structure/B15308717.png)
![7-Amino-1-azaspiro[3.5]nonan-2-one](/img/structure/B15308718.png)
